Dodecyl 2-bromoisobutyrate

Antimicrobial polymers ATRP Structure-activity relationship

Dodecyl 2-bromoisobutyrate (CAS 934001-46-4, C16H31BrO2, MW 335.32) is a hydrophobic alkyl bromide ester utilized predominantly as an initiator in Atom Transfer Radical Polymerization (ATRP) and related reversible-deactivation radical polymerization (RDRP) techniques. The compound introduces a C12 hydrocarbon terminus to polymer chains, conferring tailored lipophilicity for applications in antimicrobial materials, emulsion stabilization, and surface modification.

Molecular Formula C16H31BrO2
Molecular Weight 335.32 g/mol
CAS No. 934001-46-4
Cat. No. B1630073
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDodecyl 2-bromoisobutyrate
CAS934001-46-4
Molecular FormulaC16H31BrO2
Molecular Weight335.32 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCOC(=O)C(C)(C)Br
InChIInChI=1S/C16H31BrO2/c1-4-5-6-7-8-9-10-11-12-13-14-19-15(18)16(2,3)17/h4-14H2,1-3H3
InChIKeyTUPZPNIRCIQNLF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dodecyl 2-Bromoisobutyrate (CAS 934001-46-4): Technical Profile and Primary Use Case for Procurement Decisions


Dodecyl 2-bromoisobutyrate (CAS 934001-46-4, C16H31BrO2, MW 335.32) is a hydrophobic alkyl bromide ester utilized predominantly as an initiator in Atom Transfer Radical Polymerization (ATRP) and related reversible-deactivation radical polymerization (RDRP) techniques . The compound introduces a C12 hydrocarbon terminus to polymer chains, conferring tailored lipophilicity for applications in antimicrobial materials, emulsion stabilization, and surface modification [1]. Its ATRP initiation mechanism relies on the reversible abstraction of the bromine atom by a copper catalyst to generate propagating radicals, enabling precise control over molecular weight and polymer architecture .

Why Dodecyl 2-Bromoisobutyrate Cannot Be Replaced by Generic ATRP Initiators: The Critical Role of Chain Length and Hydrophobicity


Generic substitution of ATRP initiators, even within the same α-bromoisobutyrate ester class, is scientifically unjustified due to profound differences in polymer end-group lipophilicity that govern downstream material performance. The alkyl chain length of the initiator directly dictates the resulting polymer's hydrophobic character, which in turn modulates antimicrobial potency, hemolytic activity, emulsion stability, and in vivo biodistribution [1]. Ethyl 2-bromoisobutyrate (C2), methyl 2-bromoisobutyrate (C1), and octadecyl 2-bromoisobutyrate (C18) each produce polymers with distinct physicochemical and biological profiles, rendering interchangeability without re-optimization a significant risk to experimental reproducibility and product quality .

Quantitative Differentiation: Head-to-Head Performance Data for Dodecyl 2-Bromoisobutyrate vs. Comparators


Antibacterial Potency: C12-Terminated Polymers Exhibit Broad-Spectrum MIC Values Superior to C2 Analogs

Polymers synthesized using dodecyl 2-bromoisobutyrate (C12 terminus) demonstrate significantly enhanced antibacterial activity compared to those initiated with ethyl α-bromoisobutyrate (C2 terminus). In a head-to-head comparison against a panel of clinically relevant bacteria, the C12-terminated guanidine-functional polymers achieved Minimum Inhibitory Concentration (MIC) values approaching those of the clinical antibiotics daptomycin and vancomycin, whereas C2-terminated analogs showed markedly reduced potency [1].

Antimicrobial polymers ATRP Structure-activity relationship

Hemocompatibility Trade-off: C12 Polymers Exhibit Defined Hemolytic Concentrations (HC10) vs. C2 and Diglyceride Analogs

The C12-terminated oligomers derived from dodecyl 2-bromoisobutyrate display measurable hemolytic activity, with HC10 values ranging from 7.1 to 43 μg/mL for primary amine and guanidine variants. In contrast, C2-terminated and diglyceride-terminated oligomers exhibited significantly higher HC10 values (e.g., >217 μg/mL for imidazole and tertiary amine C12 variants), indicating lower hemolytic potential [1]. This quantifiable difference highlights that the C12 chain length imparts a specific hemocompatibility profile that must be considered in material design.

Hemocompatibility ATRP Antimicrobial materials

Emulsion Stability: Branched Copolymers with C12 Hydrophobic Termini Maintain Stability Even at High Dilution

Branched copolymer emulsifiers synthesized using a dodecyl initiator (Dod-Br) produce oil-in-water emulsions with exceptional stability. Dilution studies confirmed that emulsions stabilized by Dod-containing branched copolymers retained their integrity down to 6.25% (v/v) oil phase concentration, a performance attributed to the C12 hydrophobic chain end [1]. Comparative studies using mixed-initiation strategies demonstrated that up to 75 mole percent of hydrophobic dodecyl chain ends could be replaced with hydrophilic PEG-based initiators while maintaining comparable emulsion stability [1].

Emulsion stabilization Branched polymers Mucoadhesive materials

ATRP Activation Kinetics: 2-Bromoisobutyrate Esters Exhibit ~10× Higher Reactivity Than Other Alkyl Halides

Kinetic studies by the Matyjaszewski group demonstrate that 2-bromoisobutyrate-based initiators, including dodecyl 2-bromoisobutyrate, possess activation rate constants (kact) approximately 10 times greater than other common alkyl halide initiators at 35°C [1]. This class-wide property directly translates to faster initiation and better control over molecular weight distribution in ATRP, provided catalyst and ligand selection are optimized.

ATRP kinetics Catalysis Polymerization control

Lipophilicity and Handling: Quantified LogP and Density Differences Drive Material Selection

The hydrophobic character of dodecyl 2-bromoisobutyrate, quantified by an XLogP3 value of 7.1, is substantially higher than shorter-chain analogs (e.g., ethyl 2-bromoisobutyrate, XLogP ~2.3) and slightly lower than octadecyl 2-bromoisobutyrate (LogP ~7.96) . Its density of 1.058 g/mL at 25°C is also distinct from the octadecyl analog (0.998 g/mL), affecting formulation and storage considerations .

Physicochemical properties Hydrophobicity Formulation

Recommended Procurement Scenarios: Where Dodecyl 2-Bromoisobutyrate Delivers Quantified Advantage


Synthesis of Broad-Spectrum Antimicrobial Polymers with Clinically Relevant MIC Values

For researchers developing antimicrobial peptide mimics or cationic polymers, dodecyl 2-bromoisobutyrate is the preferred initiator to achieve C12-terminated chains that confer broad-spectrum activity (MIC values approaching daptomycin/vancomycin) against Gram-positive and Gram-negative pathogens [4]. Substitution with shorter-chain initiators (e.g., ethyl α-bromoisobutyrate) results in significantly diminished antimicrobial efficacy, as demonstrated in direct comparative studies.

Design of Hemocompatible Antimicrobial Surfaces and Coatings

When constructing blood-contacting antimicrobial materials, the quantifiable hemolytic profile of C12-terminated polymers (HC10 = 7.1-43 μg/mL for amine/guanidine variants) provides a critical design parameter. Dodecyl 2-bromoisobutyrate enables the precise tuning of hemocompatibility versus antimicrobial activity, a balance that cannot be achieved with C2 or diglyceride initiators due to their differing hemolytic thresholds [4].

Formulation of Highly Stable Oil-in-Water Emulsions for Drug Delivery or Mucoadhesive Applications

Branched copolymer emulsifiers synthesized using dodecyl 2-bromoisobutyrate yield emulsions that remain stable upon dilution to 6.25% (v/v) oil phase, a performance benchmark attributed to the C12 hydrophobic terminus [4]. This stability is essential for drug delivery systems requiring prolonged retention at mucosal surfaces, and the use of alternative initiators would compromise emulsion integrity.

Controlled Radical Polymerization Requiring Optimized Initiation Kinetics and Narrow Dispersity

For ATRP applications demanding rapid initiation and low polydispersity, the 2-bromoisobutyrate ester class (including dodecyl 2-bromoisobutyrate) offers a ~10-fold higher activation rate constant compared to other alkyl halide initiators [4]. This kinetic advantage translates to better control over polymer architecture and molecular weight distribution, making dodecyl 2-bromoisobutyrate a superior choice when both control and hydrophobic functionality are required.

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